

Indole-3-lactate signaling pathway in intestinal epithelial cells

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An In-depth Technical Guide to the **Indole-3-Lactate** Signaling Pathway in Intestinal Epithelial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-lactate (ILA) is a key metabolite produced from the essential amino acid tryptophan by the gut microbiota, including species of *Bifidobacterium*, *Lactobacillus*, and *Escherichia coli*. [1][2][3] As a signaling molecule, ILA plays a critical role in the intricate communication network between the microbiome and the host, particularly at the intestinal epithelial interface. It has been identified as a crucial factor in maintaining intestinal homeostasis, modulating immune responses, enhancing epithelial barrier integrity, and influencing the progression of intestinal diseases such as inflammatory bowel disease (IBD) and colorectal cancer (CRC). [2][4][5] This document provides a detailed overview of the core signaling pathways activated by ILA in intestinal epithelial cells, summarizes key quantitative data, and offers detailed protocols for relevant experimental analyses.

Core Signaling Pathways

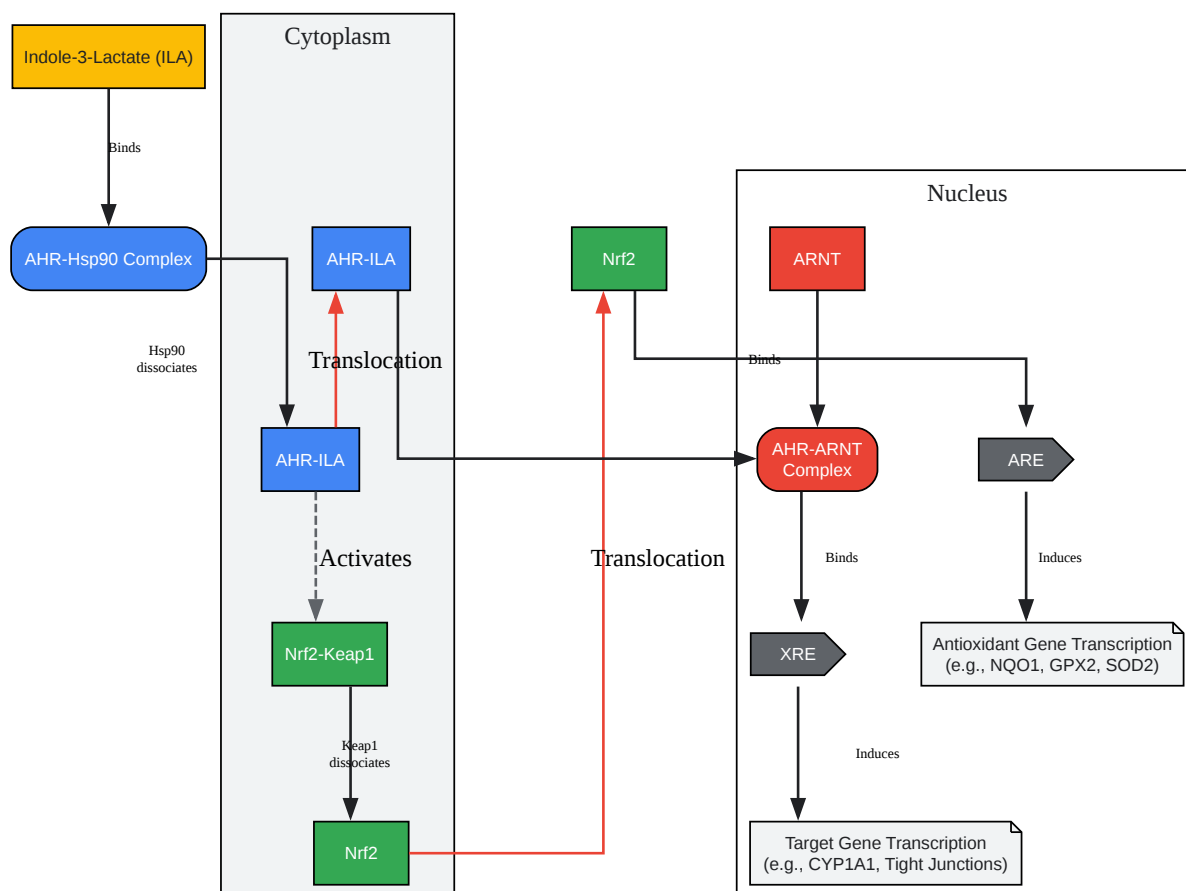
The primary mechanism of action for ILA in intestinal epithelial cells involves its function as a ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. [6][7] However, emerging evidence also points to AHR-independent activities.

AHR-Dependent Signaling

The canonical ILA signaling pathway is initiated by its binding to the cytosolic AHR. Upon ligand binding, AHR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus. In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.^[6]

Key downstream effects of AHR activation by ILA include:

- **Activation of Nrf2 Pathway:** AHR signaling activates the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.^{[6][8]} This leads to the upregulation of antioxidant genes such as glutathione reductase 2 (GPX2), superoxide dismutase 2 (SOD2), and NAD(P)H dehydrogenase (NQO1), thereby protecting epithelial cells from oxidative stress.^{[6][9]}
- **Modulation of Inflammatory Responses:** ILA, via AHR, can attenuate pro-inflammatory signaling.^{[6][7]} It has been shown to decrease the production of inflammatory cytokines like IL-8 in response to stimuli such as TNF- α and LPS.^[6] In some contexts, this involves inhibiting the NF- κ B pathway.^{[5][10]}
- **Regulation of Intestinal Barrier Function:** Activation of the AHR-Nrf2 axis helps ameliorate intestinal barrier damage.^{[2][11]} This is achieved by modulating the expression of tight junction proteins, which are essential for maintaining the integrity of the epithelial barrier.^[11]



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Caption: AHR-Dependent Signaling Pathway of ILA in Intestinal Epithelial Cells.

AHR-Independent Signaling

Recent studies have uncovered that ILA can exert biological effects independently of AHR. In the context of colorectal cancer, ILA has been shown to directly occupy the phosphorylation

sites of STAT3.[2][4] This action leads to a reduction in phosphorylated STAT3 (p-STAT3) levels, which in turn inhibits the Hexokinase-2 (HK2) pathway and downregulates glucose metabolism in cancer cells.[4][12] This anti-tumor effect was demonstrated to be independent of AHR activation.[2][4]

Furthermore, ILA administration has been associated with the activation of Yes-Associated Protein (YAP) and Nrf2 to promote the proliferation of intestinal stem cells and alleviate oxidative stress, suggesting a complex interplay of multiple pathways.[9]

Quantitative Data

The biological effects of ILA are dose-dependent. The following tables summarize quantitative data from various in vitro studies on intestinal epithelial cell lines.

Table 1: ILA Concentrations and Anti-Inflammatory Effects

Cell Line	Inflammatory Stimulus	ILA Concentration	Observed Effect	Reference
H4 (immature enterocytes)	IL-1 β (1 ng/ml)	1 μ M, 5 μ M, 20 μ M	Significant reduction in IL-8 secretion.	[7]
Caco-2	TNF- α / LPS	1-10 mM	Significant attenuation of IL-8 increase.	[6]

| HT-29 | LPS | Not specified | Inhibition of NF- κ B signaling pathway. [[11] |

Table 2: ILA Concentrations and Effects on Cancer Cell Lines

Cell Line	ILA Concentration	Observed Effect	Reference
HCT116	250 μ M	Inhibition of cell viability, migration, and glycolysis (reduced ATP/lactate).	[4]
HCT116	250 μ M	Significant increase in AHR and CYP1B1 expression.	[2][4]

| HCT116 | 250 μ M | Significant decrease in HK2 expression and p-STAT3 levels. |[4] |

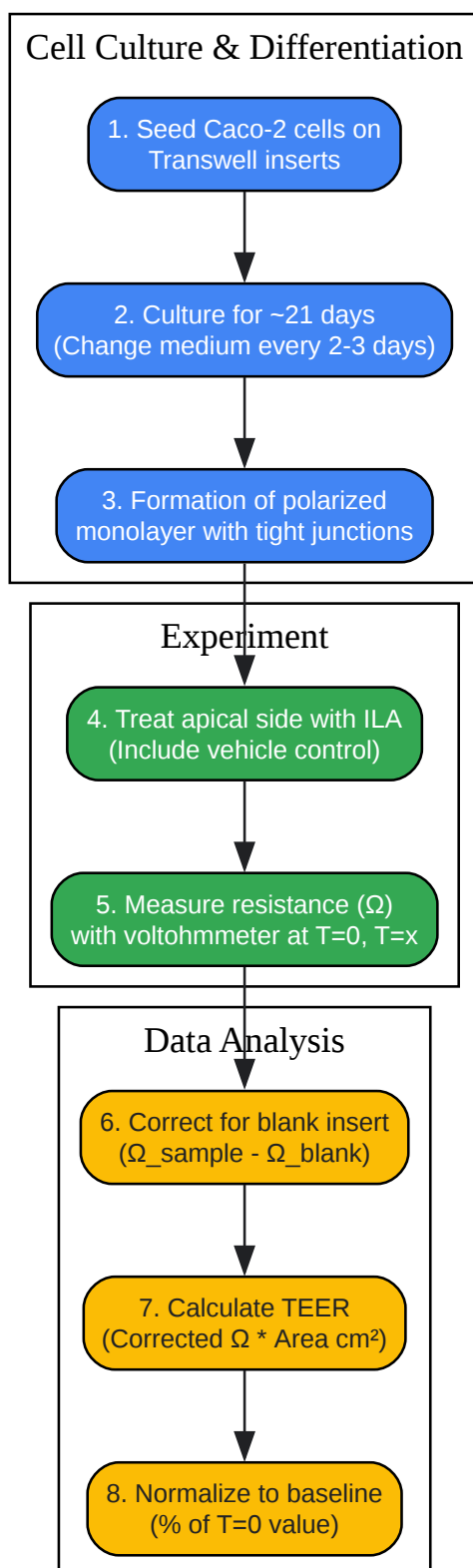
Experimental Protocols

Protocol: Measurement of Transepithelial Electrical Resistance (TEER)

This protocol is used to assess the integrity of the intestinal epithelial barrier in vitro.

- Cell Seeding:
 - Seed Caco-2 cells onto 0.4 μ m pore size polyester (PET) Transwell inserts (e.g., 12 mm diameter) placed in 24-well plates at a density of 1×10^5 cells/cm². [13][14]
 - Culture the cells in an appropriate medium (e.g., DMEM) and change the medium every 2-3 days. [15]
- Differentiation:
 - Allow the cells to grow and differentiate for approximately 21 days post-seeding to form a mature, polarized monolayer. [13][15] Confluency and differentiation are critical for the formation of tight junctions.
- Treatment:

- One day prior to the experiment, replace the medium to ensure consistent culture conditions.
- On the day of the experiment, gently wash the monolayers twice with a pre-warmed balanced salt solution (e.g., HBSS).[\[14\]](#)
- Replace the apical and basolateral media. Add the desired concentration of ILA or other test compounds to the apical chamber. Include an untreated control.
- TEER Measurement:
 - Equilibrate the plate to room temperature before measurement.[\[14\]](#)
 - Use an epithelial voltohmmeter (e.g., Millicell-ERS) with "chopstick" electrodes.[\[14\]](#)
 - Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are submerged but not touching the cell monolayer.
 - Record the resistance (Ω) at baseline ($T=0$) and at specified time points after treatment (e.g., 3 hours, 24 hours).[\[13\]](#)
- Data Analysis:
 - Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance of each well.
 - Calculate the TEER in $\Omega \cdot \text{cm}^2$ by multiplying the corrected resistance by the surface area of the Transwell membrane.
 - Express results as a percentage of the initial baseline reading to normalize the data.[\[13\]](#)



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Caption: Experimental Workflow for Transepithelial Electrical Resistance (TEER) Measurement.

Protocol: Western Blot Analysis of ERK Phosphorylation

This protocol assesses the activation of intracellular signaling pathways, such as the MAPK/ERK pathway, which can be modulated by ILA.

- Cell Culture and Treatment:
 - Seed intestinal epithelial cells (e.g., HT-29, Caco-2) in 6-well plates and grow to 70-80% confluency.[\[16\]](#)
 - If necessary, serum-starve the cells overnight to reduce baseline phosphorylation levels.[\[16\]](#)
 - Treat cells with ILA for the desired time points.
- Cell Lysis:
 - Place plates on ice and wash cells twice with ice-cold PBS.[\[16\]](#)
 - Add 100-150 μ L of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[\[17\]](#)
 - Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.
 - Centrifuge at $\sim 14,000 \times g$ for 15 minutes at 4°C to pellet cell debris.[\[17\]](#)
 - Collect the supernatant containing soluble proteins.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA protein assay.[\[17\]](#)
 - Normalize all samples to the same concentration using lysis buffer.
 - Add Laemmli sample buffer to 20-30 μ g of protein and boil at 95-100°C for 5 minutes to denature.[\[16\]](#)

- SDS-PAGE and Protein Transfer:
 - Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[\[17\]](#)
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[\[17\]](#)
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[\[17\]](#)
 - Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[\[16\]](#)
 - Wash the membrane three times for 10 minutes each with TBST.[\[16\]](#)
 - Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[\[17\]](#)
 - Wash the membrane again three times with TBST.
- Detection and Reprobing:
 - Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using an imaging system.[\[16\]](#)
 - To normalize for protein loading, strip the membrane using a stripping buffer.[\[18\]](#)
 - Re-block the membrane and probe with a primary antibody for total ERK1/2.[\[18\]](#)
- Data Analysis:
 - Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).[\[17\]](#)

- Normalize the p-ERK signal by dividing it by the corresponding total ERK signal for each sample.[\[17\]](#)

Protocol: qPCR for Gene Expression Analysis

This protocol quantifies changes in the expression of target genes (e.g., IL-22, tight junction proteins, inflammatory cytokines) in response to ILA.

- Cell Culture and Treatment:
 - Culture and treat intestinal epithelial cells or organoids with ILA as described in the previous protocols.
- RNA Extraction:
 - Lyse the cells or organoids directly in the culture vessel using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen).
 - Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.
 - Assess RNA quantity and purity (A260/A280 ratio) using a spectrophotometer.
- cDNA Synthesis:
 - Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
- Quantitative PCR (qPCR):
 - Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for the gene of interest (e.g., CLDN1, TJP1, IL8) and a reference gene (GAPDH, B2M), and a SYBR Green or TaqMan master mix.[\[19\]](#)
 - Run the reaction on a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

- Data Analysis:
 - Determine the cycle threshold (Ct) for each reaction.
 - Calculate the relative gene expression using the Livak Method ($2^{-\Delta\Delta Ct}$).^[19]
 - Normalize the Ct value of the target gene to the Ct value of the reference gene ($\Delta Ct = Ct_{\text{target}} - Ct_{\text{reference}}$).
 - Calculate the $\Delta\Delta Ct$ by subtracting the ΔCt of the control group from the ΔCt of the treated group ($\Delta\Delta Ct = \Delta Ct_{\text{treated}} - \Delta Ct_{\text{control}}$).
 - The fold change in gene expression is then $2^{-\Delta\Delta Ct}$.

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References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial indole-3-lactic acid affects epithelium–macrophage crosstalk to regulate intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial indole-3-lactic acid affects epithelium-macrophage crosstalk to regulate intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.8. TEER Assay [bio-protocol.org]
- 14. culturecollections.org.uk [culturecollections.org.uk]
- 15. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.ed.ac.uk [research.ed.ac.uk]
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